

# Comparative Guide to Linearity and Range Determination for Fexofenadine Quantification

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## Compound of Interest

Compound Name: Fexofenadine-d3-1

Cat. No.: B12368700

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The quantification of Fexofenadine, a widely used second-generation antihistamine, is critical in pharmaceutical quality control and clinical pharmacokinetic studies. A crucial aspect of the validation for any analytical method is the determination of its linearity and range. Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample, while the range is the interval between the upper and lower concentrations for which the method has been proven to be precise, accurate, and linear.

This guide provides a comparative overview of various analytical methods used for Fexofenadine quantification, with a focus on their established linearity and range, supported by experimental data from published studies.

## Data Presentation: Linearity and Range Comparison

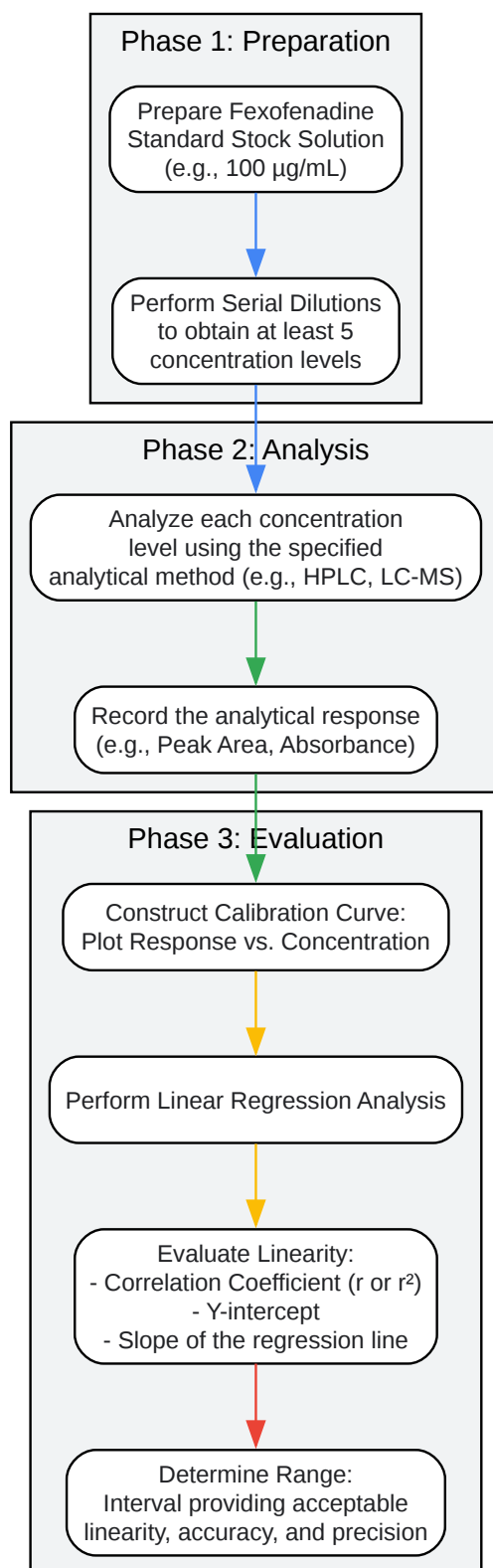
The performance of an analytical method is fundamentally defined by its linear range. The following table summarizes the linearity parameters for Fexofenadine quantification across different analytical techniques and matrices. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods generally offer a wider linear range and higher sensitivity, particularly for biological samples.

Analytical Method	Linearity Range	Correlation Coefficient (r or r <sup>2</sup> )	Matrix
LC-MS/MS	0.025 - 100 ng/mL	Not Specified	Plasma[1]
0.02 - 10 µg/mL	Not Specified	Urine[1]	
1 - 600 ng/mL	r ≥ 0.9976	Human Plasma[2]	
1 - 1000 ng/mL	Not Specified	Human Plasma[3]	
0.625 - 300 ng/mL (ppb)	R <sup>2</sup> > 0.99	Human Plasma[4]	
UPLC-MS/MS	1.0 - 500.0 ng/mL	R <sup>2</sup> > 0.99	Human Serum
RP-HPLC	31.5 - 500 µg/mL	r <sup>2</sup> = 0.999	Pharmaceutical Dosage Form
50 - 175 µg/mL	r <sup>2</sup> = 0.997	Pharmaceutical Dosage Form	
24 - 120 µg/mL	R <sup>2</sup> = 0.999	Bulk and Solid Dosage Form	
10 - 60 µg/mL	r > 0.999	Pharmaceutical Preparations	
20 - 60 µg/mL	r > 0.999	Bulk and Tablets	
5 - 15 µg/mL	r > 0.9999	Coated Tablets and Human Serum	
1 - 30 µg/mL (0.001-0.03 mg/mL)	r <sup>2</sup> = 0.999	Active Pharmaceutical Substance	
HPLC-DAD	0.1 - 50 µg/mL	r = 0.9996	Pharmaceutical Tablets
UV Spectrophotometry	10 - 60 µg/mL	r <sup>2</sup> = 0.999	Bulk and Tablet
2 - 20 µg/mL	R <sup>2</sup> > 0.999	Not Specified	

8 - 20 µg/mL	$r = 0.9999$	Capsules and Coated Tablets	
2 - 18 µg/mL	$r = 0.999$	Not Specified	
1 - 14 µg/mL	$r = 0.9998$	Bulk Drug and Formulation	
Spectrofluorimetry	0.02 - 1.5 µg/mL	$r^2 = 0.9998$	Pharmaceutical Formulations

## Experimental Workflow for Linearity and Range Determination

The following diagram illustrates a typical workflow for establishing the linearity and range of an analytical method for Fexofenadine quantification, adhering to ICH guidelines. This process is fundamental for method validation.



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